molecular formula C18H20N4O2 B2558752 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide CAS No. 847387-94-4

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide

Cat. No.: B2558752
CAS No.: 847387-94-4
M. Wt: 324.384
InChI Key: KJOMKBKOHIIZAG-UHFFFAOYSA-N
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Description

N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide is a chemical compound of significant interest in synthetic and medicinal chemistry research, built around the privileged imidazo[1,2-a]pyrimidine heterocyclic scaffold. This fused bicyclic structure is recognized for its versatility and wide range of potential applications in drug discovery . The imidazo[1,2-a]pyrimidine core is a subject of intensive investigation, with synthetic methodologies encompassing multicomponent reactions, condensation reactions, intramolecular cyclizations, and various bond-forming reactions to functionalize the scaffold, particularly at the 3-position . As a research chemical, its primary value lies in its use as a key intermediate for the construction of novel chemical libraries and the exploration of new chemosynthetic strategies . While the specific biological activity of this exact analog is not fully documented in the public domain, closely related imidazo[1,2-a]pyridine analogs have demonstrated substantial pharmacological promise. For instance, such compounds are being actively developed as potent inhibitors targeting the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis, a promising mechanism for combating multidrug-resistant TB . This establishes the broader chemical class as highly relevant for infectious disease research. Furthermore, the imidazo[1,2-a]pyrimidine scaffold holds potential for development in other therapeutic areas, given that similar structures are found in compounds with documented anticancer, antimicrobial, and antiviral activities. This product, this compound, is intended for use by qualified researchers in laboratory settings only. It is offered as a high-purity building block to facilitate the exploration of structure-activity relationships (SAR) and the discovery of new bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)16(23)20-13-10-12(6-7-15(13)24-4)14-11-22-9-5-8-19-17(22)21-14/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOMKBKOHIIZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The methoxyphenyl group is then introduced, followed by the attachment of the pivalamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide has shown potential as a biological scaffold[_{{{CITATION{{{_2{One pot, multicomponent protocol for the synthesis of novel imidazo1,2 .... It can be used to develop new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidin-2-yl group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Price (1 g) Source
Target Compound C₂₀H₂₁N₄O₂ (estimated) ~357.41 2-Methoxy, 5-imidazo[1,2-a]pyrimidin-2-yl Imidazo[1,2-a]pyrimidine N/A N/A
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide C₂₁H₁₅F₃N₄O₂ 412.36 4-Trifluoromethylbenzamide Imidazo[1,2-a]pyrimidine $8
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl Pyridine $500
N-(5-Fluoropyridin-2-yl)pivalamide C₁₀H₁₃FN₂O₂ 224.22 Fluoro Pyridine $240
N-(5-(Hydroxymethyl)pyridin-2-yl)pivalamide C₁₁H₁₆N₂O₃ 224.26 Hydroxymethyl Pyridine $240
N-(5-(6-(2-Fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide C₂₆H₂₁F₄N₅O₂ 486.47 Trifluoromethyl, fluoro-methoxy Imidazo[1,2-b]pyridazine N/A

Key Observations

Heterocyclic Core Influence :

  • The imidazo[1,2-a]pyrimidine core in the target compound and its benzamide analog (CAS 862810-92-2) provides a larger conjugated system compared to pyridine-based analogs. This likely enhances π-π stacking interactions, making such compounds candidates for targeting nucleic acids or kinase enzymes .
  • Imidazo[1,2-b]pyridazine derivatives (e.g., CAS 1383619-76-8) exhibit higher molecular weights (~486 Da) due to trifluoromethyl and fluoro-methoxy substituents, which increase lipophilicity and metabolic stability .

Hydrophilic Groups: Hydroxymethyl substituents (e.g., in ) enhance aqueous solubility, whereas methoxy groups balance lipophilicity and polarity.

Price and Availability :

  • Pyridine-based pivalamides (e.g., ) are commercially available at lower costs ($240–$500/g) compared to imidazo-fused derivatives (e.g., $8/g for CAS 862810-92-2 in ), reflecting synthetic complexity.

Research Implications

  • Drug Discovery : Imidazo[1,2-a]pyrimidine derivatives are explored as kinase inhibitors due to their planar aromatic cores. The pivalamide group may improve pharmacokinetic properties by reducing metabolic clearance .
  • Material Science : Iodo- and chloro-substituted pyridines (e.g., ) serve as intermediates in cross-coupling reactions for functionalized materials.

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group and a pivalamide component. This specific substitution pattern enhances its selectivity and potency as a COX-2 inhibitor.

This compound acts primarily by inhibiting the COX-2 enzyme, which is crucial in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and associated pain.

Biological Activity

Research has indicated that this compound exhibits significant anti-inflammatory and analgesic properties. It has been evaluated for its efficacy in various in vitro and in vivo studies. Below are some key findings:

  • Inhibition of COX-2 : The compound demonstrated a notable ability to inhibit COX-2 activity, which is linked to its therapeutic potential in treating inflammatory diseases.
  • Selectivity : Compared to other compounds within the same class, this compound shows enhanced selectivity for COX-2 over COX-1, minimizing potential gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Summary of Biological Activity Studies

Study ReferenceMethodologyKey Findings
In vitro assaysDemonstrated IC50 values indicating effective inhibition of COX-2 (IC50: 0.05 μM)
In vivo modelsShowed significant anti-nociceptive effects in pain models (ED50: 5.75 mg/kg)
Cytotoxicity assaysExhibited considerable cytotoxic effects against MCF-7 breast cancer cells

Case Study: COX-2 Inhibition

In a study comparing various imidazo[1,2-a]pyrimidine derivatives, this compound was found to have superior COX-2 inhibitory activity compared to traditional NSAIDs like celecoxib. The study utilized molecular modeling techniques to confirm that the compound effectively occupies the active site of COX-2, leading to its potent inhibitory effects.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

Compound NameStructural FeaturesCOX-2 Inhibitory Activity
Compound ABenzo[4,5]imidazo[1,2-a]pyrimidine structureModerate (IC50: 0.10 μM)
Compound BMethylsulfonyl groupHigh specificity for COX-2 (IC50: 0.06 μM)
This compoundUnique substitution pattern enhancing selectivityHighest potency observed

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